5-Methyl-1,4-oxazepane
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Overview
Description
5-Methyl-1,4-oxazepane is a heterocyclic compound with the molecular formula C6H13NO. It is a seven-membered ring containing one nitrogen and one oxygen atom, with a methyl group attached to the fifth carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,4-oxazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . Another approach involves the use of aziridines or epoxides as starting materials, which undergo ring-opening reactions to form the desired oxazepane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process is crucial to obtain high-purity this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, leading to the formation of substituted oxazepanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazepane oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
5-Methyl-1,4-oxazepane has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Methyl-1,4-oxazepane involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit dipeptidyl-peptidase I (cathepsin C), affecting pathways involved in inflammation and immune response . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Oxathiepan-2-one: Structurally analogous to 5-Methyl-1,4-oxazepane, with sulfur replacing the nitrogen atom.
1,4-Diazepane: Similar ring structure but contains two nitrogen atoms instead of one nitrogen and one oxygen.
Uniqueness
This compound is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
5-methyl-1,4-oxazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6-2-4-8-5-3-7-6/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMSMLWLSVNRKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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